molecular formula C14H26N2O B019062 (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide CAS No. 136465-81-1

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide

Cat. No.: B019062
CAS No.: 136465-81-1
M. Wt: 238.37 g/mol
InChI Key: UPZBXVBPICTBDP-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.

    Formation of Decahydroisoquinoline Core: The decahydroisoquinoline core can be formed through hydrogenation reactions under high pressure and temperature conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, typically using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be used to study the effects of isoquinoline derivatives on biological systems

Medicine

In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Decahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    tert-Butyl Isoquinolines: Isoquinoline derivatives with tert-butyl groups.

    Carboxamide Isoquinolines: Isoquinoline derivatives with carboxamide functional groups.

Uniqueness

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

136465-81-1

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

(3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1

InChI Key

UPZBXVBPICTBDP-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1

SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1

136465-81-1

Pictograms

Corrosive; Irritant

Synonyms

(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide;  (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 3
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 4
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 5
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Customer
Q & A

Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?

A1: Two main synthetic approaches are described in the research papers:

  • Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting this compound with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.
  • Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing this compound by coupling pre-formed building blocks.

Q2: How is this compound characterized using spectroscopic techniques?

A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.